Amethopterin-d3

Description

The exact mass of the compound Methotrexate-methyl-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

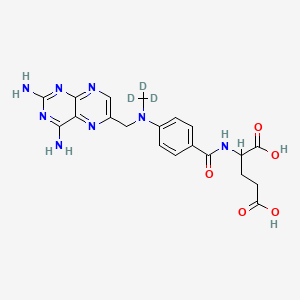

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N8O5 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/i1D3 |

InChI Key |

FBOZXECLQNJBKD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

sequence |

XE |

Origin of Product |

United States |

Foundational & Exploratory

Amethopterin-d3: A Technical Guide to Synthesis and Isotopic Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Amethopterin-d3 (Methotrexate-d3). This compound serves as a crucial internal standard for the quantitative analysis of the widely used anti-cancer and immunosuppressant drug, Methotrexate, by mass spectrometry.[1][2][3][4] This guide details a plausible synthetic route, experimental protocols for synthesis and purification, and rigorous analytical methodologies for the determination of isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound is predicated on the introduction of a deuterated methyl group (CD3) onto a suitable precursor. A common and effective strategy involves the N-methylation of a desmethyl-methotrexate analogue. The proposed synthetic pathway is a two-step process starting from commercially available starting materials.

Synthetic Pathway Overview

The synthesis commences with the preparation of the key intermediate, N-(4-(methylamino)benzoyl)-L-glutamic acid, followed by a coupling reaction with 2,4-diamino-6-(bromomethyl)pteridine and subsequent deuteromethylation. A more direct approach, and the one detailed below, involves the synthesis of the deuterated intermediate, N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid, which is then coupled with the pteridine moiety.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid

This crucial intermediate can be synthesized via two primary methods: reductive amination using deuterated formaldehyde and a reducing agent, or by direct alkylation with a deuterated methylating agent.

Method A: Reductive Amination

-

Dissolution: Dissolve N-(4-aminobenzoyl)-L-glutamic acid in a suitable solvent such as a mixture of methanol and water.

-

Reaction with Deuterated Formaldehyde: Add an aqueous solution of deuterated formaldehyde (CD2O) to the solution.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borodeuteride (NaBD4) portion-wise. The use of NaBD4 ensures the introduction of the third deuterium atom.

-

Quenching and Work-up: After the reaction is complete, carefully quench the excess reducing agent with an acid, such as dilute HCl, until the pH is neutral.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method B: Direct Alkylation

-

Protection (if necessary): The carboxylic acid groups of N-(4-aminobenzoyl)-L-glutamic acid may need to be protected, for example, as their ethyl esters, to prevent side reactions.

-

Deprotonation: Treat the protected starting material with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to deprotonate the amino group.

-

Alkylation: Add methyl-d3 iodide (CD3I) to the reaction mixture and stir at room temperature until the reaction is complete.

-

Deprotection: If protection was used, deprotect the carboxylic acid groups using standard procedures (e.g., hydrolysis with NaOH).

-

Work-up and Purification: Perform an aqueous work-up and purify the product by crystallization or column chromatography.

Step 2: Synthesis of this compound

-

Coupling Reaction: The final step involves the coupling of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid with 2,4-diamino-6-(bromomethyl)pteridine. This reaction is typically carried out in a polar aprotic solvent like DMF.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.

-

Purification: The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.

Data Presentation: Synthesis Parameters

| Parameter | Value/Condition |

| Step 1: Reductive Amination | |

| Starting Material | N-(4-aminobenzoyl)-L-glutamic acid |

| Deuterating Agent | Deuterated Formaldehyde (CD2O) |

| Reducing Agent | Sodium Borodeuteride (NaBD4) |

| Solvent | Methanol/Water |

| Reaction Temperature | 0 °C to Room Temperature |

| Step 2: Coupling Reaction | |

| Intermediate | N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid |

| Coupling Partner | 2,4-diamino-6-(bromomethyl)pteridine |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 50-80 °C |

| Purification | |

| Method | Preparative High-Performance Liquid Chromatography (HPLC) |

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the suitability of this compound as an internal standard. The two primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment Workflow

Caption: Workflow for isotopic purity assessment of this compound.

Experimental Protocols

2.2.1. High-Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in methanol). Further dilute to an appropriate concentration for LC-MS analysis.

-

Chromatographic Separation: Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan high-resolution mass spectrometry.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

-

Monitored Ions: Monitor the mass-to-charge ratios (m/z) for the different isotopologues of Methotrexate (d0, d1, d2, d3).

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6). Add a known amount of an internal standard for quantitative NMR (qNMR) if absolute quantification is required.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The degree of deuteration at the methyl position can be estimated by comparing the integral of the residual proton signal of the N-methyl group to the integrals of other non-deuterated protons in the molecule.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

A strong signal corresponding to the N-CD3 group will confirm the incorporation of deuterium. The chemical shift will be similar to the corresponding proton signal in the ¹H NMR spectrum.

-

Data Presentation: Isotopic Purity Assessment Parameters

Table 2.1: LC-HRMS Parameters for this compound Analysis

| Parameter | Value/Condition |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of Methotrexate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan High-Resolution |

| Mass Range | m/z 100 - 1000 |

| Precursor Ion (d3) | m/z 458.2 |

| Product Ion (d3) | m/z 311.2 |

| Precursor Ion (d0) | m/z 455.2 |

| Product Ion (d0) | m/z 308.2 |

Table 2.2: NMR Parameters for this compound Analysis

| Parameter | ¹H NMR | ²H NMR |

| Spectrometer Frequency | ≥ 400 MHz | ≥ 60 MHz |

| Solvent | DMSO-d6 | DMSO-h6 (or other non-deuterated solvent) |

| Pulse Sequence | Standard single pulse | Standard single pulse |

| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing proton | ≥ 5 x T1 of the deuteron |

| Number of Scans | 16 - 64 | 256 - 1024 (or more) |

Calculation of Isotopic Purity

The isotopic purity of this compound is typically expressed as the percentage of the d3 isotopologue relative to all other isotopologues.

From Mass Spectrometry Data:

Isotopic Purity (%) = [ (Area of d3 peak) / (Sum of areas of d0, d1, d2, and d3 peaks) ] x 100

From ¹H NMR Data:

The degree of deuteration can be estimated by comparing the integral of the residual N-CH3-d2 signal to a known integral of a non-deuterated proton signal in the molecule.

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. The provided protocols and parameters should be optimized for specific laboratory conditions and instrumentation. Rigorous characterization of the final product is essential to ensure its quality and reliability as an internal standard in quantitative analytical methods.

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to the Mechanism of Action of Amethopterin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of Amethopterin-d3, a deuterated internal standard, which is considered the gold standard for robust and reliable bioanalysis of the widely used chemotherapeutic agent, Amethopterin (Methotrexate). From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards like this compound offer an unparalleled solution for researchers in drug development and various scientific disciplines.

The Core Principle: Combating Analytical Variability

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1] An internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) at the beginning of the analytical process. By monitoring the signal of the internal standard relative to the analyte, these sources of error can be normalized.

This compound is a stable isotope-labeled version of Amethopterin, where three hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][5]

Physicochemical Properties: The Foundation of Efficacy

The effectiveness of this compound as an internal standard is rooted in its physicochemical similarity to the unlabeled analyte, Amethopterin.

| Property | Amethopterin (Methotrexate) | This compound (Methotrexate-d3) | Significance |

| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₀H₁₉D₃N₈O₅ | The presence of three deuterium atoms in this compound results in a predictable mass shift.[4] |

| Molecular Weight | ~454.44 g/mol | ~457.46 g/mol | The mass difference allows for distinct detection by the mass spectrometer.[4][6] |

| Chromatographic Behavior | Co-elutes with this compound | Co-elutes with Amethopterin | Near-identical retention times ensure that both compounds experience the same matrix effects at the same time during LC separation.[5] |

| Ionization Efficiency | Nearly identical to this compound | Nearly identical to Amethopterin | Similar ionization responses in the mass spectrometer source are crucial for accurate ratio-based quantification.[5] |

| Extraction Recovery | Nearly identical to this compound | Nearly identical to Amethopterin | Both compounds are extracted from the sample matrix with similar efficiency, correcting for losses during sample preparation.[5] |

Mechanism of Action in LC-MS/MS Analysis

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Methotrexate in biological matrices such as plasma and serum.[7] The mechanism can be broken down into the following key stages:

-

Sample Preparation: A known amount of this compound is added to the biological sample at the very beginning of the workflow. Common sample preparation techniques include protein precipitation, solid-phase extraction, and liquid-liquid extraction.[7][8] Because this compound has virtually identical chemical properties to Amethopterin, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: The sample extract is injected into a liquid chromatograph. Both Amethopterin and this compound travel through the analytical column and, due to their similar polarities and interactions with the stationary phase, they co-elute, meaning they exit the column at nearly the same time.[5]

-

Ionization: As the co-eluting compounds enter the mass spectrometer, they are ionized, typically using electrospray ionization (ESI). Their near-identical structures result in similar ionization efficiencies.

-

Mass Spectrometric Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Since this compound is heavier than Amethopterin, it appears at a different m/z value. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amethopterin (Methotrexate) | 455.11 | 308.3 |

| This compound (Internal Standard) | 458.20 | 311.20 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

-

Quantification: The concentration of Amethopterin in the unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of Amethopterin and the same fixed concentration of this compound.

Experimental Protocols

Below are representative methodologies for the use of this compound as an internal standard in the quantification of Methotrexate in human plasma.

Sample Preparation: Protein Precipitation

This is a rapid and common method for removing the majority of proteins from a plasma sample.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound in a suitable solvent (e.g., methanol).

-

Add 300 µL of a protein precipitating agent, such as methanol or acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions:

-

Amethopterin: e.g., m/z 455.2 → 308.1

-

This compound: e.g., m/z 458.2 → 311.2

-

-

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the analyte and the internal standard.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aptochem.com [aptochem.com]

- 6. Methotrexate-methyl-d3 | C20H22N8O5 | CID 12312806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

A Technical Guide to the Physical and Chemical Properties of Deuterated Methotrexate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated methotrexate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this stable isotope-labeled compound.

Introduction

Deuterated methotrexate (MTX-d3) is a stable isotope-labeled version of methotrexate, a widely used antifolate drug in the treatment of cancer and autoimmune diseases.[1] The substitution of hydrogen atoms with deuterium, most commonly on the N-methyl group, provides a distinct mass shift, making it an invaluable tool in analytical methodologies, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for accurate quantification of methotrexate in biological matrices.[2][3] Understanding the physical and chemical properties of deuterated methotrexate is crucial for its effective application in research and development.

Physical and Chemical Properties

The introduction of deuterium can subtly influence the physicochemical properties of a molecule due to the kinetic isotope effect. While comprehensive studies detailing every physical and chemical parameter of deuterated methotrexate compared to its non-deuterated counterpart are not extensively published, the following tables summarize the available data.

Table 1: General and Physical Properties

| Property | Deuterated Methotrexate (MTX-d3) | Methotrexate (MTX) | Reference(s) |

| Chemical Formula | C₂₀H₁₉D₃N₈O₅ | C₂₀H₂₂N₈O₅ | [4] |

| Molecular Weight | 457.5 g/mol | 454.4 g/mol | [4][5] |

| Appearance | Solid | Yellow to orange-brown crystalline powder | [4][5] |

| Melting Point | >200°C (decomposes) | Not explicitly stated, but decomposes | [6] |

| Solubility | DMF: 14 mg/mlDMSO: 3 mg/mlPBS (pH 7.2): 1 mg/ml | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates. | [4][7] |

| Specific Rotation | +17.8° (c= 0.4; 0.1N NaOH) | Not specified | [6] |

Table 2: Spectroscopic and Chromatographic Data

| Parameter | Deuterated Methotrexate (MTX-d3) | Methotrexate (MTX) | Reference(s) |

| Mass Spec Transition (m/z) | 458.2 → 311.2 | 455.2 → 308.2 | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature. | 8.45 (s, 1H), 7.63 (d, 2H), 6.73 (d, 2H), 4.58 (s, 2H), 4.29 (dd, 1H), 3.07 (s, 3H), 2.36–1.94 (m, 4H) | [8] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature. | 182.36, 179.19, 169.28, 162.85, 161.99, 153.36, 151.66, 149.10, 148.08, 128.78, 122.21, 120.58, 111.72, 55.83, 54.83, 38.62, 34.27, 28.57 | [8] |

| TLC Conditions | C18; Acetonitrile : Water : Ammonium Hydroxide (8ml: 2ml: 10 drops), Rv=0.4 | Not specified | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of deuterated methotrexate are often specific to the research context. However, based on the available literature, the following sections outline the general methodologies for key analytical techniques.

Mass Spectrometry for Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary technique for the quantification of methotrexate, utilizing deuterated methotrexate as an internal standard.

Methodology:

-

Sample Preparation: Protein precipitation is a common method for extracting methotrexate from plasma samples. This typically involves the addition of an organic solvent like methanol.[9]

-

Internal Standard Spiking: A known concentration of deuterated methotrexate (e.g., MTX-d3) is added to the sample prior to extraction.[9]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, for separation from other plasma components.[3][9]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.[2][3] Specific precursor-to-product ion transitions are monitored for both methotrexate and deuterated methotrexate.[2]

-

Quantification: The ratio of the peak area of methotrexate to the peak area of the deuterated internal standard is used to calculate the concentration of methotrexate in the original sample.

Caption: Workflow for the quantification of methotrexate using deuterated methotrexate as an internal standard via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and characterization of deuterated methotrexate.

Methodology:

-

Sample Preparation: A sample of deuterated methotrexate is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[8]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[10]

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and isotopic labeling of the molecule. The absence or significant reduction of a proton signal at the expected position of the N-methyl group in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, would confirm the deuteration.

Signaling Pathway of Methotrexate

Deuterated methotrexate is expected to follow the same biological pathways as its non-deuterated counterpart. The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[11][12]

Caption: Simplified signaling pathway of methotrexate's mechanism of action.

This inhibition disrupts the conversion of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[11] THF is a crucial cofactor for the synthesis of thymidylate and purine nucleotides, which are essential building blocks for DNA synthesis and cellular replication.[11][12] By depleting the intracellular pool of THF, methotrexate effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Conclusion

Deuterated methotrexate is a critical tool in the analytical and clinical investigation of methotrexate. Its physical and chemical properties are largely similar to the parent compound, with the key difference being its increased mass, which is leveraged for its use as an internal standard. The methodologies outlined in this guide provide a foundation for the accurate and reliable use of deuterated methotrexate in a research setting. Further detailed comparative studies on a wider range of physicochemical properties would be beneficial to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Deformation of MTX Induced by Nanodrug Conjugation Dictate Intracellular Drug Transport and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methotrexate - Wikipedia [en.wikipedia.org]

- 12. proteopedia.org [proteopedia.org]

Decoding the Deuterated Standard: A Technical Guide to Interpreting an Amethopterin-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Amethopterin-d3, a deuterated internal standard crucial for the accurate quantification of the widely used therapeutic agent, Methotrexate. Understanding the nuances of the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of analytical data in research and regulated environments. This document will dissect the key components of a typical this compound CoA, offer detailed experimental protocols for the cited analytical techniques, and provide visual aids to clarify complex workflows and relationships.

Introduction to this compound and the Role of a Certificate of Analysis

Amethopterin, more commonly known as Methotrexate, is a potent antimetabolite and antifolate drug used in the treatment of cancer, autoimmune diseases, and other conditions. This compound is its stable isotope-labeled (SIL) analog, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.

A Certificate of Analysis is a formal document that provides detailed information about a specific batch of a chemical substance. It serves as a guarantee of quality from the manufacturer and is essential for:

-

Ensuring Identity and Purity: Verifying that the material is indeed this compound and meets the required purity specifications.

-

Method Development and Validation: Providing the necessary data to develop and validate robust analytical methods.

-

Regulatory Compliance: Fulfilling documentation requirements for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments.

-

Troubleshooting: Aiding in the investigation of unexpected analytical results.

Deconstructing the Certificate of Analysis: Key Sections and Data Interpretation

A typical this compound CoA is structured to provide a comprehensive overview of the product's identity, purity, and characterization. The following sections are commonly found, and their interpretation is critical for the end-user.

Identification and General Information

This section provides the fundamental details of the compound.

| Parameter | Example Value | Interpretation |

| Product Name | This compound | The common name for the deuterated compound. |

| Synonyms | Methotrexate-d3, MTX-d3 | Alternative names used in literature and by different suppliers. |

| CAS Number | 432545-63-6 | The unique Chemical Abstracts Service registry number for this specific deuterated compound. |

| Molecular Formula | C₂₀H₁₉D₃N₈O₅ | Indicates the elemental composition, explicitly showing the three deuterium (D) atoms. |

| Molecular Weight | 457.46 g/mol | The mass of one mole of the compound, calculated using the atomic weights of its constituent atoms, including deuterium. |

| Lot/Batch Number | A unique identifier for the specific production batch. | Essential for traceability and linking the CoA to the physical sample. |

| Appearance | Yellow to orange solid | A qualitative description of the physical state and color of the material. |

| Storage Conditions | -20°C | The recommended temperature for long-term storage to ensure stability. |

Purity and Composition

This is a critical section that quantifies the purity of the this compound standard.

| Parameter | Example Value | Interpretation |

| Chemical Purity (by HPLC) | >99% | This value, determined by High-Performance Liquid Chromatography (HPLC), represents the percentage of the main compound relative to all other detectable impurities. A higher value indicates fewer impurities. |

| Isotopic Purity (by MS) | >99% | Assessed by Mass Spectrometry (MS), this indicates the percentage of the deuterated (d3) form relative to the unlabeled (d0) and partially labeled (d1, d2) forms. High isotopic purity is crucial to prevent interference with the quantification of the unlabeled analyte. |

| Residual Solvents (by GC-HS) | <0.1% | The amount of any remaining solvents from the synthesis and purification process, typically determined by Gas Chromatography-Headspace. Low levels are important to ensure the accurate weighing of the standard. |

| Water Content (by Karl Fischer) | <0.5% | The percentage of water in the solid material. This is important for calculating the exact concentration when preparing stock solutions. |

Experimental Protocols: A Closer Look at the Analytical Methods

To fully appreciate the data on a CoA, it is essential to understand the methodologies used to generate that data. The following are detailed protocols for the key analytical techniques employed in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any impurities based on their differential interactions with a stationary phase.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often employed. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 303 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to an appropriate concentration (e.g., 10 µg/mL).

Data Interpretation: The chromatogram will show a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z) and for determining its isotopic purity.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Methotrexate and its analogs.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy for identity confirmation. A triple quadrupole (QqQ) mass spectrometer is often used for quantitative analysis and determination of isotopic distribution.

-

Scan Mode:

-

Full Scan: To confirm the molecular weight, the instrument scans a wide m/z range (e.g., 100-1000). The protonated molecule [M+H]⁺ is observed. For this compound, this would be at approximately m/z 458.5.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To determine isotopic purity, the instrument is set to monitor the m/z values corresponding to the unlabeled (d0, m/z 455.5), partially labeled (d1, d2), and fully labeled (d3, m/z 458.5) forms of the molecule.

-

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC section.

Data Interpretation:

-

Identity: The high-resolution mass spectrum should show a prominent peak with an m/z value that corresponds to the theoretical mass of the protonated this compound molecule within a few parts per million (ppm).

-

Isotopic Purity: The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 forms are used to calculate the isotopic purity. The percentage is typically calculated as the intensity of the d3 peak divided by the sum of the intensities of all isotopic peaks.

Unveiling the Isotopic Edge: A Technical Guide to Deuterated vs. Non-Deuterated Methotrexate in Research

For Immediate Release

This technical guide provides an in-depth analysis of the key distinctions between deuterated and non-deuterated methotrexate, offering a critical resource for researchers, scientists, and drug development professionals. The strategic replacement of hydrogen with deuterium atoms in the methotrexate molecule can significantly alter its pharmacokinetic profile and metabolic fate, opening new avenues for therapeutic optimization and research applications.

Core Concepts: The Deuterium Advantage

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon compared to its lighter counterpart. This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the altered properties of deuterated compounds. By selectively replacing hydrogen atoms at sites of metabolic activity, the rate of enzymatic cleavage can be reduced, leading to a cascade of potential benefits.[1]

The primary goals of deuterating methotrexate are to:

-

Enhance Metabolic Stability: Slowing down the metabolic breakdown of the drug.

-

Improve Pharmacokinetic Profile: Potentially leading to a longer half-life, increased systemic exposure, and reduced dosing frequency.

-

Reduce Formation of Toxic Metabolites: By altering the metabolic pathway, the generation of undesirable byproducts may be minimized.

-

Serve as an Analytical Standard: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays due to their identical chemical properties but distinct mass.[2]

Comparative Analysis: Key Physicochemical and Pharmacokinetic Parameters

While comprehensive, direct comparative studies on the pharmacokinetics of deuterated versus non-deuterated methotrexate are not extensively published, the following table illustrates the anticipated differences based on the principles of deuteration. This data is presented for illustrative purposes to guide research and experimental design.

| Parameter | Non-Deuterated Methotrexate | Deuterated Methotrexate (Anticipated) | Rationale for Difference |

| Molecular Weight | ~454.44 g/mol | Slightly higher (e.g., ~457.46 g/mol for d3-MTX) | Mass of deuterium is greater than hydrogen. |

| Metabolic Clearance | Subject to hepatic aldehyde oxidase metabolism to 7-hydroxymethotrexate.[3] | Potentially reduced | Kinetic Isotope Effect slows C-D bond cleavage at metabolic sites.[1] |

| Elimination Half-life (t½) | 3-10 hours (low dose), 8-15 hours (high dose) | Potentially longer | Slower metabolism leads to prolonged circulation.[4] |

| Area Under the Curve (AUC) | Baseline | Potentially increased | Reduced clearance results in greater overall drug exposure.[4] |

| Enzyme Inhibition (IC50/Ki for DHFR) | Established values | Expected to be similar | Deuteration at non-binding sites should not significantly alter affinity for the target enzyme. |

Signaling Pathways and Experimental Workflows

The mechanism of action of methotrexate, both deuterated and non-deuterated, centers on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[5] This inhibition disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, thereby arresting cell proliferation.

Methotrexate Signaling Pathway

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Amethopterin-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for Amethopterin-d3, the deuterated analogue of Methotrexate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard in analytical methodologies. The information presented herein is a synthesis of data from technical datasheets, peer-reviewed literature on the parent compound Methotrexate, and established regulatory guidelines for stability testing.

Core Concepts: Stability of this compound

This compound, a stable isotope-labeled version of Methotrexate, is anticipated to exhibit a stability profile similar to, or potentially greater than, its non-deuterated counterpart. This is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic and chemical degradation processes where C-H bond cleavage is the rate-limiting step.[][2] While specific quantitative degradation kinetics for this compound are not extensively published, the stability data for Methotrexate serves as a robust and reliable proxy.

Recommended Storage Conditions

The stability of this compound is highly dependent on its physical state (solid or in solution) and the storage environment. The following tables summarize the recommended storage conditions based on supplier technical data and stability studies of Methotrexate.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | ≥ 2 years | Protect from light and moisture.[3][4] |

| 4°C | Shorter-term | Refer to Certificate of Analysis for specific batch recommendations.[4] | |

| In Solvent | -80°C | Up to 6 months | Use a suitable solvent such as DMSO or an aqueous base.[3] |

| -20°C | Up to 1 month | Stability is solvent-dependent.[3] |

Table 2: Stability of Methotrexate in Various Solutions (Proxy Data for this compound)

| Solution/Matrix | Concentration | Storage Temperature | Duration of Stability | Key Findings |

| 0.9% Sodium Chloride Injection | 0.2 and 20 mg/mL | 25°C | 28 days | Stable with minor (<0.05%) increase in degradation products.[5] |

| 5% Dextrose Injection | 20 mg/mL | 25°C | 28 days | Stable with minor degradation.[5] |

| 5% Dextrose Injection | 0.2 mg/mL | 25°C | 3 days | Less stable at lower concentrations in this diluent.[5] |

| Whole Blood | 0.6 and 2.5 µg/mL | Room Temperature | 2 days | Stable.[6] |

| Whole Blood | 0.6 and 2.5 µg/mL | 4°C | 6 days | Stable.[6] |

| Plasma | 0.6 and 2.5 µg/mL | Room Temperature or 4°C | At least 6 days | No significant loss (<17%).[6] |

Degradation Pathways

The degradation of Amethopterin, and by extension this compound, can be induced by hydrolytic, oxidative, and photolytic stress. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Hydrolytic Degradation: Methotrexate is susceptible to hydrolysis, particularly in acidic and alkaline conditions. Acid-catalyzed degradation can lead to the formation of 4-amino-4-deoxy-10-methylpteroic acid (AMP).[7]

-

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the molecule.[8][9]

-

Photodegradation: Methotrexate is known to be light-sensitive. Photolytic degradation can result in the cleavage of the molecule, yielding products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[10] It is imperative to protect both solid and solution forms of this compound from light.

Experimental Protocols

A comprehensive assessment of this compound stability involves a series of well-defined experiments, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.[11]

-

Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and heat at 60°C. Monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).[8]

-

Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and heat at 60°C. Monitor the degradation over time.[8]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.[8][11]

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 50°C) for 24 hours.[8]

-

Photodegradation: Expose the solid powder and a solution of this compound to UV and fluorescent light for a defined period (e.g., 24 hours).[8]

-

Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC or HPLC-MS/MS method (see section 4.2) to quantify the remaining this compound and identify degradation products.

Stability-Indicating HPLC Method Protocol

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from its degradation products.

-

Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 92:8 (v/v) mixture of buffer and acetonitrile.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: 303 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable diluent to an appropriate concentration.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). The method's ability to separate this compound from its forced degradation products must be demonstrated to prove its stability-indicating nature.

Visualizations: Pathways and Workflows

Mechanism of Action: Dihydrofolate Reductase Inhibition

Amethopterin, and its deuterated form, primarily functions as an antimetabolite by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This ultimately interferes with cell proliferation.

Caption: Mechanism of action of this compound via inhibition of DHFR.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound, from initial planning to data analysis, in accordance with ICH guidelines.

Caption: A typical experimental workflow for stability testing of this compound.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage considerations for this compound. While specific quantitative stability data for this deuterated compound is limited in public literature, a robust understanding can be derived from the extensive data available for its parent compound, Methotrexate, in conjunction with the principles of the kinetic isotope effect. For optimal integrity, this compound should be stored as a solid at -20°C, protected from light and moisture. When in solution, storage at -80°C is recommended for longer-term stability. Adherence to the detailed experimental protocols for stability and forced degradation studies, utilizing a validated stability-indicating analytical method, is paramount for ensuring the quality and reliability of research and development outcomes involving this compound.

References

- 2. scispace.com [scispace.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium | MDPI [mdpi.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Amethopterin-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amethopterin, also known as Methotrexate, is a cornerstone of chemotherapy and immunosuppressive treatments. Its deuterated analogue, Amethopterin-d3 (Methotrexate-d3), serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry.[1][2] This technical guide provides an in-depth overview of this compound, focusing on supplier information, quality specifications, and its application in research, tailored for scientists and professionals in drug development.

Supplier and Quality Landscape

The procurement of high-quality this compound is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound, often with detailed specifications available upon request. While batch-specific Certificates of Analysis (CoA) should always be consulted for precise data, the following table summarizes typical quality attributes offered by various suppliers.

Table 1: Representative Quality Specifications for this compound from Various Suppliers

| Supplier | Catalog Number (Example) | Purity (Typical) | Isotopic Enrichment (Typical) | Formulation | Analytical Methods Provided |

| Cayman Chemical | 22378 | ≥99% (deuterated forms d1-d3) | Information available upon request | Solid | Product Insert, Safety Data Sheet |

| MedChemExpress | HY-121151S | >98% | Information available upon request | Solid | Data Sheet, Handling Instructions |

| LGC Standards | TRC-M260667 | Technical Grade | Information available upon request | Neat | Certificate of Analysis, Safety Data Sheet |

| United States Biological | M3101-02 | Highly Purified | Information available upon in CoA | Solid | Proton NMR, Mass Spectrometry, TLC |

Note: The information in this table is representative and may not reflect the exact specifications of a particular batch. Researchers are strongly advised to request and review the batch-specific Certificate of Analysis from the supplier before use.

Mechanism of Action: Dihydrofolate Reductase Inhibition and Nucleotide Synthesis

Amethopterin exerts its biological effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[3][4] By blocking DHFR, Amethopterin prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[3][5][6] The disruption of nucleotide synthesis ultimately inhibits cell proliferation, a mechanism central to its efficacy in treating cancer and inflammatory diseases.[3][5]

Experimental Protocols: Quality Control and Application

The primary application of this compound is as an internal standard in the quantitative analysis of Amethopterin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This section outlines a typical experimental protocol for this purpose.

Objective: To accurately quantify the concentration of Amethopterin in human plasma using this compound as an internal standard.

Materials:

-

Amethopterin analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow Diagram

Detailed Methodologies:

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of Amethopterin (1 mg/mL) in a suitable solvent (e.g., DMSO or a basic aqueous solution).

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

-

From the Amethopterin stock solution, prepare a series of working standards by serial dilution in blank human plasma to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each plasma standard, QC sample, or unknown sample in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 100 ng/mL).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amethopterin: Precursor ion (Q1) m/z 455.2 → Product ion (Q3) m/z 308.2.

-

This compound: Precursor ion (Q1) m/z 458.2 → Product ion (Q3) m/z 311.2.

-

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Amethopterin and this compound for each sample.

-

Calculate the peak area ratio (Amethopterin / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Amethopterin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

This compound is an essential tool for researchers and drug development professionals engaged in the study of Amethopterin. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification in complex biological matrices. When sourcing this compound, it is imperative to obtain and carefully review the supplier's batch-specific Certificate of Analysis to ensure the material meets the stringent quality requirements of the intended application. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in a research setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

A Technical Guide to the Core Principles of Using Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards (SIL-IS) are recognized as the gold standard in quantitative analysis, particularly in mass spectrometry-based applications.[1] Their use is fundamental to achieving the highest levels of accuracy, precision, and robustness in analytical methods. This guide provides an in-depth exploration of the foundational principles, practical applications, and experimental considerations for the effective use of SIL-IS.

The Fundamental Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that forms the basis for using SIL-IS.[2] It involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample. This SIL-IS, often referred to as a "heavy" analog, is chemically identical to the endogenous, or "light," analyte of interest.[3] The key principle is that the SIL-IS behaves identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[4] By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[2][5]

The core of IDMS lies in the ability of the mass spectrometer to differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. This subtle mass difference, arising from the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), does not significantly alter the chemical and physical properties of the molecule.[6]

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Selection Criteria for an Ideal Stable Isotope-Labeled Internal Standard

The success of a quantitative assay heavily relies on the quality and suitability of the SIL-IS. Several critical factors must be considered during its selection:

-

High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte.[6] The presence of unlabeled species in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[7]

-

Sufficient Mass Difference: A mass difference of at least 3 mass units is generally recommended for small molecules to avoid spectral overlap from the natural isotopic abundance of the analyte.[3][6]

-

Label Stability: The isotopic labels must be stable and not prone to exchange with protons from the solvent or matrix during sample preparation and analysis.[6] For this reason, ¹³C and ¹⁵N labels are often preferred over deuterium (²H), which can sometimes be susceptible to back-exchange, especially when placed on heteroatoms.[1][8]

-

Label Position: The label should be positioned in a part of the molecule that is not susceptible to chemical or enzymatic cleavage during sample processing.[6] If fragmentation is used for detection (e.g., in MS/MS), the label should ideally be on the fragment ion that is being monitored.[6]

-

Chromatographic Co-elution: The SIL-IS should co-elute with the analyte to ensure that both experience the same matrix effects at the same time.[7] Deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect"), which can compromise the ability of the SIL-IS to compensate for matrix effects.[4]

| Feature | Recommendation | Rationale |

| Isotopic Enrichment | > 98% | Minimizes the contribution of the unlabeled analyte from the IS, ensuring accuracy at low concentrations.[7] |

| Mass Difference (Δm/z) | ≥ 3 Da for small molecules | Prevents spectral overlap from the natural isotopologues of the analyte.[3] |

| Isotope Type | ¹³C or ¹⁵N preferred | Offers greater stability and less risk of back-exchange compared to deuterium (²H).[1] |

| Label Position | On a stable part of the molecular backbone | Ensures the label is not lost during sample preparation or in-source fragmentation.[6] |

| Chromatographic Behavior | Co-elution with the analyte | Guarantees that both the analyte and the IS are subjected to the same matrix effects and ionization suppression/enhancement.[4] |

Experimental Protocol: A General Approach to Using SIL-IS in LC-MS/MS

The following protocol provides a generalized workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a SIL-IS.

3.1. Materials and Reagents

-

Analyte reference standard

-

Stable isotope-labeled internal standard (SIL-IS)

-

Blank biological matrix (e.g., human plasma)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Acids/Bases for pH adjustment (e.g., formic acid)

-

Solid-phase extraction (SPE) cartridges or other sample preparation materials

3.2. Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh and dissolve the analyte and SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions at a high concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) standards at various concentrations. Prepare a separate working solution of the SIL-IS at a fixed concentration that will be added to all samples (CC, quality control, and unknown samples).

3.3. Sample Preparation (Example: Solid-Phase Extraction)

-

Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume of the SIL-IS working solution. For calibration standards, also add the corresponding analyte working solution. For unknown samples, add a blank solvent.

-

Equilibration: Gently vortex the samples and allow them to equilibrate for a short period.[3]

-

Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma samples, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]

3.4. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed to achieve separation.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is common for many drug molecules.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.

-

3.5. Data Analysis

-

Integrate the peak areas for both the analyte and the SIL-IS for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Logical decision process for selecting a suitable stable isotope-labeled internal standard.

Advantages and Potential Pitfalls

The use of SIL-IS offers significant advantages over other internal standardization techniques, such as using a structural analog.[1]

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |

| Chemical & Physical Properties | Nearly identical to the analyte.[3] | Similar, but not identical. |

| Chromatographic Retention | Ideally co-elutes with the analyte. | Different retention time. |

| Ionization Efficiency | Identical to the analyte. | Can differ significantly. |

| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement.[9] | Less effective, as it may elute in a region with different matrix effects. |

| Recovery from Sample Prep | Identical to the analyte. | May have different extraction recovery. |

Potential Pitfalls:

Despite their advantages, users must be aware of potential issues:

-

Isotopic Exchange: As mentioned, deuterium labels can sometimes exchange with protons, leading to a loss of the labeled standard.[7]

-

Chromatographic Separation: The deuterium isotope effect can sometimes lead to partial separation of the SIL-IS and the analyte, which can compromise matrix effect correction.[4]

-

Impurity of the Standard: The presence of unlabeled analyte in the SIL-IS can affect the accuracy of the assay, especially for low-concentration samples.[7]

-

"Cross-talk": In some cases, the analyte can contribute to the signal of the SIL-IS and vice versa if the mass difference is not sufficient or if there is in-source fragmentation.

Conclusion

Stable isotope-labeled internal standards are an indispensable tool for achieving accurate and precise quantification in mass spectrometry.[2] Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of robustness and reliability that is unmatched by other internal standardization techniques.[1] A thorough understanding of the principles of isotope dilution, careful selection of the internal standard, and meticulous validation of the analytical method are paramount to harnessing the full potential of this powerful technique in research and drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. waters.com [waters.com]

- 5. osti.gov [osti.gov]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

Amethopterin-d3 in Mass Spectrometry: A Technical Guide for Drug Development Professionals

An in-depth guide to the application of Amethopterin-d3 as an internal standard for the quantitative analysis of Methotrexate using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals.

This compound, also known as Methotrexate-d3 (MTX-d3), is the deuterium-labeled version of Methotrexate (Amethopterin).[1] In the field of mass spectrometry, stable isotope-labeled compounds like this compound are invaluable, primarily serving as internal standards (IS) for quantitative analyses.[1][2][3] The use of a stable isotope-labeled internal standard is a robust technique to enhance the accuracy and precision of quantitative methods by compensating for variability in sample preparation and matrix effects.[4][5] This guide provides a comprehensive overview of the application of this compound in the mass spectrometric analysis of Methotrexate, covering experimental protocols, data presentation, and workflow visualizations.

The Role of this compound in Quantitative Analysis

Stable isotope dilution mass spectrometry is a gold standard for quantitative analysis. This compound, being chemically identical to Methotrexate but with a different mass due to the deuterium atoms, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source.[5] This allows for the correction of analytical variations, leading to more reliable and reproducible results.[4]

Methotrexate is an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[1] Therapeutic drug monitoring of Methotrexate is crucial to ensure efficacy and avoid toxicity.[6] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for this purpose due to its high sensitivity and specificity.[5]

Experimental Protocols

Several validated LC-MS/MS methods have been published for the quantification of Methotrexate in biological matrices, utilizing this compound as an internal standard. Below are detailed protocols synthesized from the literature.

Sample Preparation

A common and straightforward sample preparation technique is protein precipitation.[6][7]

Protocol: Protein Precipitation

-

To a 100 µL aliquot of the plasma or serum sample, add 20 µL of the this compound internal standard solution (concentration will depend on the specific assay, a typical concentration is 500 ng/mL in a methanol-water solution).[7]

-

Add 300 µL of methanol to precipitate the proteins.[7]

-

Vortex the mixture for 3 minutes.[7]

-

Centrifuge the mixture at 13,600 x g for 5 minutes at room temperature.[7]

-

Transfer 100 µL of the supernatant to a clean tube.[7]

-

Add 400 µL of a 20% methanol aqueous solution.[7]

-

Vortex the mixture for 1 minute.[7]

-

Centrifuge again under the same conditions.[7]

-

Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system for analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical instrument conditions for the analysis of Methotrexate and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent[6] |

| Column | Zorbax C18 (3.5 µm, 2.1 × 100 mm) or equivalent[7] |

| Mobile Phase A | 0.2% formic acid in water[7] |

| Mobile Phase B | Methanol[7] |

| Flow Rate | 0.3 mL/min[7] |

| Column Temperature | 40°C[8] |

| Injection Volume | 5 µL[7] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Agilent 6460 triple-quadrupole or equivalent[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Ion Spray Voltage | 5500 V[8] |

| Source Temperature | 500°C[8] |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |

Table 3: MRM Transitions for Methotrexate and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Methotrexate (MTX) | 455.1 | 308.1 | 40[8] |

| This compound (MTX-d3) | 458.2 | 311.1 | 40[7][8] |

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly sensitive and linear quantitative methods.

Table 4: Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range | 5.0 - 10,000.0 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 25 nmol/L | [6] |

| Intra-day and Inter-day Precision | < 15% | [7] |

| Intra-day and Inter-day Accuracy | Within ±15% | [7] |

| Recovery | > 90% | [7] |

Visualizations

To better illustrate the processes involved in the analysis of Methotrexate using this compound, the following diagrams have been created using the DOT language.

Caption: Experimental workflow for the quantitative analysis of Methotrexate.

Caption: Logical relationship of MRM transitions for MTX and its internal standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a critical component of robust and reliable LC-MS/MS methods for the quantitative analysis of Methotrexate in biological matrices. The protocols and data presented in this guide demonstrate the effectiveness of this approach, providing researchers and drug development professionals with a solid foundation for implementing accurate therapeutic drug monitoring of Methotrexate. The high sensitivity, specificity, and reproducibility achieved with these methods are essential for both clinical and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. repub.eur.nl [repub.eur.nl]

- 5. texilajournal.com [texilajournal.com]

- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Methotrexate in Human Plasma by LC-MS/MS using Amethopterin-d3 Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methotrexate (MTX) in human plasma. The method utilizes a stable isotope-labeled internal standard, Amethopterin-d3 (Methotrexate-d3), to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A simple protein precipitation step is employed for sample preparation, allowing for a rapid and high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of MTX is crucial to optimize efficacy and minimize toxicity.[3][4] LC-MS/MS has become the preferred method for MTX quantification in biological matrices due to its high sensitivity and specificity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3][4][5]

The use of a stable isotope-labeled internal standard (IS), such as this compound, is critical for reliable LC-MS/MS quantification.[6][7][8] this compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.[2] This application note provides a detailed protocol for a validated LC-MS/MS assay for the determination of MTX in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Methotrexate (≥98% purity)

-

This compound (Methotrexate-d3, ≥99% deuterated forms)[7]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile[9]

-

Formic acid (LC-MS grade)[9]

-

Ammonium formate (LC-MS grade)[9]

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

A detailed breakdown of the optimized liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.5 µm)[9] |

| Mobile Phase A | 0.2% Formic Acid and 5 mM Ammonium Formate in Water[9] |

| Mobile Phase B | Acetonitrile[9] |

| Flow Rate | 0.5 mL/min[9] |

| Column Temperature | 40 °C[9] |

| Injection Volume | 5 µL[9] |

| Gradient Elution | As described in the protocol |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Methotrexate) | m/z 455.2 → 308.1[11][12][13] |

| MRM Transition (this compound) | m/z 458.2 → 311.1[11][12] |

| Collision Energy (Methotrexate) | Optimized for the specific instrument (e.g., 40 V)[11] |

| Collision Energy (this compound) | Optimized for the specific instrument (e.g., 40 V) |

| Ion Source Temperature | 500 °C[11] |

Protocols

Preparation of Stock and Working Solutions

-